6,7-Dimethoxynaphthalene-2-carboxamide
Description
Significance of Naphthalene (B1677914) Scaffolds in Academic Research
Naphthalene, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, serves as a fundamental building block in both industrial and academic research. ijpsjournal.com Its planar, lipophilic structure makes it a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of therapeutic agents. ijpsjournal.commdpi.com The naphthalene moiety is present in numerous compounds that exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.comekb.eg
The structural versatility of the naphthalene core allows for modification at various positions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. mdpi.com This has led to the development of several FDA-approved drugs containing the naphthalene scaffold, such as Propranolol, Naproxen, and Terbinafine. ekb.eg In academic research, scientists continue to explore naphthalene derivatives for novel therapeutic applications. For instance, studies have investigated amide-coupled naphthalene scaffolds for their antibacterial and antifungal potential. ijpsjournal.com However, some research also notes that the naphthalene core itself can be associated with metabolic activation to potentially mutagenic intermediates, prompting investigations into alternative heterocyclic scaffolds that might offer a better safety profile without sacrificing potency. nih.gov
Overview of Carboxamide Derivatives in Chemical Biology
The carboxamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of chemical biology and drug discovery. jocpr.com The amide bond is exceptionally stable and is a key structural feature in peptides and proteins, where it forms the backbone of these essential biomolecules. jocpr.com This inherent stability and the ability to participate in hydrogen bonding make the carboxamide group a desirable feature in the design of synthetic small molecules intended to interact with biological targets. jocpr.com
Carboxamide derivatives are a prominent class of compounds in pharmaceutical research, particularly in the development of anticancer agents. nih.gov Their structure allows for interaction with a multitude of oncogenic targets, and they are often found in drugs that modulate critical cellular pathways involved in cell cycle regulation and apoptosis. nih.gov The synthesis of carboxamides is typically achieved through the reaction of a carboxylic acid with an amine, a process known as amidation. jocpr.com Researchers have designed and synthesized extensive libraries of carboxamide derivatives, leading to the discovery of compounds with significant cytotoxic effects against various cancer cell lines. frontiersin.orgnih.gov The versatility of the carboxamide linkage provides a reliable method for connecting different molecular fragments to explore structure-activity relationships (SARs). nih.govresearchgate.net
Scope and Research Focus on 6,7-Dimethoxynaphthalene-2-carboxamide
The specific compound this compound represents a confluence of the structural features discussed above. It incorporates the bicyclic naphthalene core, substituted with two methoxy (B1213986) groups at the 6- and 7-positions, and features a carboxamide group at the 2-position. While the broader classes of naphthalene derivatives and carboxamides are extensively studied, public domain research focusing specifically on this compound is limited.
The primary research interest in this molecule likely stems from its potential as a novel derivative within the well-established field of naphthalene-2-carboxamides. Its synthesis would logically proceed from its corresponding carboxylic acid precursor, 6,7-Dimethoxy-2-naphthoic acid. nih.govlookchem.com Research on structurally related compounds provides a potential framework for understanding the focus on this molecule. For example, a study on a series of N-substituted 6-methoxy-naphthalene-2-carboxamides (note the single methoxy group) found that these compounds could act as agents to reverse multidrug resistance (MDR) in cancer cells. nih.gov The compounds were designed using a pharmacophore model and synthesized by condensing the carboxylic acid with various amines. nih.gov
Therefore, the research focus on this compound is likely directed at synthesizing and evaluating it as part of a larger library of naphthalene derivatives. The introduction of a second methoxy group at the 7-position, compared to the studied 6-methoxy analogues, would be intended to probe the effects of this specific substitution pattern on biological activity. Investigations would aim to determine how the altered electronics and sterics of the dimethoxy substitution influence the molecule's interaction with biological targets, potentially in areas like cancer chemotherapy or as a scaffold for further chemical elaboration.
Chemical Data
The following table summarizes the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C13H13NO3 | epa.gov |
| Monoisotopic Mass | 231.089543 g/mol | epa.gov |
| Average Mass | 231.251 g/mol | epa.gov |
| CAS Number | 72337-27-0 | epa.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
72337-27-0 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6,7-dimethoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-16-11-6-8-3-4-9(13(14)15)5-10(8)7-12(11)17-2/h3-7H,1-2H3,(H2,14,15) |
InChI Key |
JEQXHGQJUNRDMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)C(=O)N)OC |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Dimethoxynaphthalene 2 Carboxamide and Its Analogues
Crafting the Precursor: 6,7-Dimethoxynaphthalene-2-carboxylic Acid
The creation of 6,7-dimethoxynaphthalene-2-carboxylic acid is a critical phase that can be initiated from a variety of starting materials, each requiring a distinct synthetic pathway.
Multi-Step Synthesis Pathways from Diverse Starting Materials
The journey to the carboxylic acid precursor can commence from several commercially available compounds, including dimethoxybenzaldehyde, naphthalene-2,3-diol, and 2-naphthol. byjus.comwikipedia.orgacs.orgyoutube.comyoutube.comorgsyn.orggoogle.com The selection of a particular starting material will dictate the sequence of reactions necessary to introduce the required functional groups at the correct positions on the naphthalene (B1677914) ring. For instance, starting from 2-naphthol, a methoxylation step is a logical initial transformation. youtube.com
Key Reaction Types in Precursor Synthesis
A variety of well-established organic reactions are employed to build the 6,7-dimethoxynaphthalene-2-carboxylic acid skeleton. These include:
Stobbe Condensation: This reaction is pivotal for forming carbon-carbon bonds, often utilized to construct the naphthalene ring system from simpler aromatic aldehydes or ketones and succinic esters. chemistry-chemists.comwikipedia.orgorganicchemistrytutor.comslideshare.netorganicreactions.org The mechanism involves the formation of a lactone intermediate. wikipedia.orgorganicchemistrytutor.com
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is used to introduce an acyl group onto the naphthalene ring. sigmaaldrich.comrsc.orgbas.bgwikipedia.orgresearchgate.net The choice of solvent and catalyst can influence the position of acylation. For example, in the acetylation of 2-methoxynaphthalene, using carbon disulphide as a solvent favors the formation of 1-acetyl-2-methoxynaphthalene, while nitrobenzene (B124822) favors the 2-acetyl-6-methoxynaphthalene (B28280) isomer. rsc.org
Haloform Reaction: This reaction can be used to convert a methyl ketone into a carboxylic acid, a crucial step in transforming an acetylated naphthalene derivative into the desired carboxylic acid.
Birch Reduction: This reaction reduces aromatic rings to 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with an alcohol. byjus.comwikipedia.orglscollege.ac.in It is a powerful tool for modifying the aromatic system. Recent advancements have explored electrochemical methods and the use of inorganic electrides like [Ca2N]+•e– to make the reaction conditions milder. nih.govacs.org
Methoxylation: The introduction of methoxy (B1213986) groups onto the naphthalene core is a key step. This can be achieved through various methods, such as the Williamson ether synthesis using reagents like dimethyl sulfate (B86663) or methyl iodide. youtube.com Catalytic methylation of naphthalene using methanol (B129727) over solid acid catalysts like Al-modified SiO2 has also been investigated. acs.orgresearchgate.net
The Final Step: Amidation for Carboxamide Formation
Once the 6,7-dimethoxynaphthalene-2-carboxylic acid precursor is obtained, the final step is the formation of the amide bond. Several methods are available for this transformation.
Direct Condensation Approaches
Direct condensation of the carboxylic acid with an appropriate amine is a common strategy. This is often facilitated by coupling agents that activate the carboxylic acid.
DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Hydrochloride: These carbodiimides are widely used to promote amide bond formation. chemistrysteps.comnih.govcbijournal.com They react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. chemistrysteps.com EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification. cbijournal.com The addition of additives like 4-Dimethylaminopyridine (DMAP) and 1-Hydroxybenzotriazole (HOBt) can further enhance the reaction efficiency, especially for less reactive amines. nih.govresearchgate.net
Table 1: Common Coupling Agents for Amidation
| Coupling Agent | Additive(s) | Key Features |
| DCC | DMAP | Effective coupling agent. nih.gov |
| EDC Hydrochloride | HOBt, DMAP | Water-soluble urea byproduct, good for electron-deficient amines. cbijournal.comnih.govresearchgate.net |
Carboxyl Chloride Intermediates
An alternative to direct condensation involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a reagent like thionyl chloride. nih.gov The resulting acyl chloride readily reacts with an amine to form the desired carboxamide. nih.gov
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, including amide bond formation. mdpi.comresearchgate.netnih.govtandfonline.comresearchgate.net This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields. tandfonline.comresearchgate.net Microwave-assisted amidation can be performed under solvent-free conditions, contributing to greener synthetic protocols. mdpi.comnih.gov
Yield Optimization and Reaction Conditions in 6,7-Dimethoxynaphthalene-2-carboxamide Synthesis
The synthetic route can be logically divided into the formation of key intermediates: 2,7-dihydroxynaphthalene, its subsequent methylation to 2,7-dimethoxynaphthalene (B1218487), the challenging introduction of a carboxyl group at the 2-position, and the final conversion to the target carboxamide.
Synthesis of 2,7-Dihydroxynaphthalene
A foundational step is the production of 2,7-dihydroxynaphthalene, a key precursor to the dimethoxy-substituted core. An established industrial method involves the high-temperature alkali fusion of a naphthalenesulfonic acid salt. chemicalbook.comchemicalbook.com A patented method details the synthesis from 2,7-naphthalenedisulfonic acid sodium salt. google.com
To optimize the yield, this process utilizes a mixed alkali fusion reagent composed of sodium hydroxide (B78521) and sodium oxide. This combination is reported to reduce the formation of byproducts compared to using sodium hydroxide alone, thereby increasing the yield of the desired 2,7-dihydroxynaphthalene. google.com The reaction is conducted in a high-pressure autoclave under inert conditions.
An example of the reaction conditions is detailed in the table below, which led to a notable yield of 75.9%. google.com
Table 1: Reaction Conditions for the Synthesis of 2,7-Dihydroxynaphthalene
| Parameter | Condition |
| Starting Material | 2,7-Naphthalenedisulfonic acid sodium salt |
| Reagents | Sodium hydroxide, Sodium oxide |
| Solvent | n-Dodecane |
| Temperature | 290 °C |
| Reaction Time | 8 hours |
| Post-treatment | Neutralization with 30% sulfuric acid to pH 1 |
| Yield | 75.9% |
This data is based on a patented synthesis method for 2,7-dihydroxynaphthalene. google.com
Methylation of 2,7-Dihydroxynaphthalene
The subsequent step is the methylation of the two hydroxyl groups to form 2,7-dimethoxynaphthalene, the direct precursor to the target molecule's core structure. This transformation is typically achieved via a Williamson ether synthesis. The selection of the methylating agent, base, and solvent is critical for driving the reaction to completion and maximizing the yield.
Common methylating agents include dimethyl sulfate and methyl iodide. The reaction is performed in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the hydroxyl groups, forming more nucleophilic alkoxides. The choice of solvent can influence the reaction rate and solubility of the reactants.
Table 2: General Conditions for Williamson Ether Synthesis of Naphthalenes
| Parameter | Typical Conditions |
| Substrate | Dihydroxynaphthalene |
| Methylating Agent | Dimethyl sulfate (DMS) or Methyl iodide (MeI) |
| Base | Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) |
| Solvent | Acetone, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) |
| Temperature | Room Temperature to Reflux |
These represent generalized conditions for Williamson ether synthesis and would require specific optimization for the 2,7-dimethoxynaphthalene synthesis.
Functionalization of the Naphthalene Core
Introducing the carboxamide functional group at the C-2 position of 2,7-dimethoxynaphthalene is a significant challenge. The two methoxy groups are activating and ortho-, para-directing. In the case of 2,7-dimethoxynaphthalene, the positions most susceptible to electrophilic attack are C-1, C-8, C-3, and C-6. Direct functionalization at the C-2 position is therefore difficult and generally results in low yields or mixtures of isomers.
For instance, Friedel-Crafts acylation, a common method for introducing a carbonyl group onto an aromatic ring, has been shown to be non-selective for this substrate. Studies on the acylation of 2,7-dimethoxynaphthalene with various acylating agents and Lewis acids, such as aluminum chloride, demonstrate that the reaction preferentially occurs at the peri positions (C-1 and C-8). nih.govnih.gov This makes Friedel-Crafts acylation an unsuitable method for the high-yield synthesis of a 2-acyl precursor.
Table 3: Example of Friedel-Crafts Acylation on 2,7-Dimethoxynaphthalene
| Reaction | Reagents & Conditions | Major Product(s) |
| Benzoylation | Benzoyl chloride, AlCl₃, CH₂Cl₂ at 273 K for 6 h | 1-Benzoyl-2,7-dimethoxynaphthalene |
| Aroylation | 4-Fluorobenzoic acid, P₂O₅–MsOH at 60 °C for 1 h | 1,8-Bis(4-fluorobenzoyl)-2,7-dimethoxynaphthalene |
Data from studies on the electrophilic aromatic aroylation of 2,7-dimethoxynaphthalene. nih.govnih.gov
Given these challenges, a high-yield synthesis would necessitate a more complex, regioselective strategy, likely starting from a naphthalene precursor already functionalized at the desired position.
Amidation of 6,7-Dimethoxynaphthalene-2-carboxylic acid
The final step in the proposed synthesis is the amidation of the corresponding carboxylic acid. This conversion of a carboxylic acid to a primary carboxamide can be achieved using several methods. A common approach involves activating the carboxylic acid with a coupling agent, followed by reaction with an ammonia source.
The choice of coupling reagent and reaction conditions is vital for optimizing the yield and purity of the final product, this compound. A variety of modern coupling reagents are available, each with specific advantages.
Table 4: Common Coupling Reagents and Conditions for Amide Bond Formation
| Coupling Reagent System | Base (if required) | Solvent | Temperature |
| Thionyl chloride (SOCl₂) | None | Toluene, Dichloromethane (DCM) | Room Temp to Reflux |
| EDC, HOBt | DIPEA | DMF, DCM | 0 °C to Room Temp |
| DCC | None | DMF, DCM | 0 °C to Room Temp |
| HATU, HOAt | DIPEA, N-Methylmorpholine | DMF, Acetonitrile | 0 °C to Room Temp |
Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), DCC (N,N'-Dicyclohexylcarbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).
Optimization of this step involves screening different coupling agents and bases, as well as adjusting the stoichiometry, temperature, and reaction time to minimize side reactions and maximize the conversion to the desired amide.
Crystallographic Analysis and Solid State Structural Studies of 6,7 Dimethoxynaphthalene 2 Carboxamide Derivatives
Single Crystal X-ray Diffraction Studies
The crystal data for N,N′-Diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide reveals a monoclinic system with the space group P2₁/c. nih.gov The unit cell dimensions were determined to be a = 17.229 Å, b = 7.2532 Å, and c = 18.035 Å, with a β angle of 108.35°. nih.gov These parameters define the fundamental repeating unit of the crystal lattice. The data collection was performed at a temperature of 173 K, which helps to minimize thermal vibrations of the atoms and results in a more precise structural determination. nih.gov
The refinement of the crystal structure against the collected diffraction data resulted in a final R-factor of 0.046, indicating a good agreement between the observed and calculated structure factors. nih.gov
Table 1: Crystal Data and Structure Refinement for N,N′-Diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide
| Parameter | Value |
| Chemical Formula | C₁₈H₂₆N₂O₆S₂ |
| Formula Weight | 430.53 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.229(3) |
| b (Å) | 7.2532(15) |
| c (Å) | 18.035(4) |
| β (°) | 108.35(3) |
| Volume (ų) | 2139.2(8) |
| Z | 4 |
| Temperature (K) | 173(2) |
| Radiation | Mo Kα |
| R-factor | 0.046 |
| Source: nih.gov |
Molecular Conformation and Stereochemistry
The single-crystal X-ray diffraction analysis provides a detailed picture of the molecular geometry of N,N′-Diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide in the solid state.
Intermolecular Interactions in Crystal Lattices
The packing of molecules in a crystal is directed by a variety of non-covalent interactions. These forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material.
Hydrogen Bonding Networks (e.g., C—H⋯O, O—H⋯O, N—H⋯O)
The crystal structure of N,N′-Diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide is stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov In this interaction, the hydrogen atom attached to the nitrogen of the sulfonamide group on one molecule forms a hydrogen bond with an oxygen atom of a neighboring molecule. This type of hydrogen bond is a strong directional interaction that plays a significant role in organizing the molecules into a stable, repeating array within the crystal lattice. The presence of both hydrogen bond donors (N-H) and acceptors (S=O) is a key feature driving the formation of this network.
C—H⋯π Interactions
C—H⋯π interactions are a class of weak, non-covalent forces where a carbon-hydrogen bond acts as a hydrogen bond donor and a π-system (such as an aromatic ring) serves as the acceptor. In the context of 6,7-dimethoxynaphthalene-2-carboxamide derivatives, the electron-rich naphthalene (B1677914) core and any additional aromatic substituents are prime candidates for acting as π-acceptors. The hydrogen atoms of the methoxy (B1213986) groups and the naphthalene ring itself can function as donors.
Table 1: Theoretical Geometric Parameters for C—H⋯π Interactions
| Interaction Type | Donor Group | Acceptor Group | Typical H⋯Centroid Distance (Å) | Typical C—H⋯Centroid Angle (°) |
| Aromatic C—H⋯π | Naphthalene C—H | Naphthalene Ring | 2.5 - 3.0 | 120 - 160 |
| Aliphatic C—H⋯π | Methoxy C—H | Naphthalene Ring | 2.6 - 3.2 | 110 - 150 |
Note: This table represents typical values observed in organic crystal structures and serves as a theoretical guide for potential interactions in this compound derivatives.
Supramolecular Architecture and Molecular Packing Arrangements
The supramolecular architecture of a crystal describes the extended arrangement of molecules in three-dimensional space, governed by a network of intermolecular interactions. For this compound derivatives, the interplay between stronger interactions, like N—H⋯O hydrogen bonds from the carboxamide group, and weaker forces, such as C—H⋯π and π–π stacking interactions, dictates the final packing motif.
The carboxamide functional group is a powerful structure-directing entity, capable of forming robust hydrogen-bonded synthons. For example, primary amides often form centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. These dimers can then be further organized into tapes, sheets, or more complex three-dimensional networks through other interactions.
Intramolecular Interactions and Ring Motifs (e.g., S(n) motifs)
Intramolecular interactions, particularly hydrogen bonds, can have a profound effect on the conformation of a molecule. In derivatives of this compound, the potential for intramolecular hydrogen bonding exists, which can lead to the formation of pseudo-cyclic structures known as ring motifs. These are described using the graph set notation S(n), where 'n' is the number of atoms in the hydrogen-bonded ring.
In salicylamides, for instance, the presence of an ortho-hydroxy group leads to a strong intramolecular O—H⋯O=C hydrogen bond, forming an S(6) motif. mdpi.com This interaction dominates over potential intermolecular hydrogen bonding. While this compound itself does not possess a substituent suitably positioned for a strong intramolecular hydrogen bond with the primary amide, derivatives could be designed to incorporate such features. The formation of these intramolecular rings can stabilize a planar conformation of the molecule and influence its electronic properties through resonance effects, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). mdpi.com
Table 2: Common Intramolecular Ring Motifs
| Motif | Donor | Acceptor | Ring Size (n) |
| S(5) | N—H | O (ether) | 5 |
| S(6) | N—H | O (carbonyl) | 6 |
| S(7) | N—H | O (methoxy) | 7 |
Note: The feasibility of these motifs in this compound derivatives would depend on the specific substitution pattern and the resulting molecular geometry.
Computational Chemistry and Molecular Modeling of 6,7 Dimethoxynaphthalene 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 6,7-Dimethoxynaphthalene-2-carboxamide at the atomic level. These methods, rooted in quantum mechanics, can predict a wide array of molecular properties with high accuracy.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT studies would involve calculating the electron density to determine the molecule's ground-state energy and other electronic properties. The choice of functional, which approximates the exchange-correlation energy, is crucial. Common functionals like B3LYP are often employed for organic molecules.
DFT calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, these studies can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined, providing insights into the molecule's reactivity and potential as an electronic material.
Ab Initio Methods and Basis Set Selection (e.g., 6-31G*)
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.
The selection of a basis set is a critical aspect of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G* basis set is a popular choice, representing a good compromise between accuracy and computational efficiency for organic molecules. It is a split-valence basis set that describes the core electrons with a single basis function and the valence electrons with two. The asterisk indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which allows for a more accurate description of bonding. For more precise calculations, larger basis sets with diffuse functions (e.g., 6-311++G(d,p)) might be employed to better describe anions and weak non-covalent interactions.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that exist in a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound over time.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a detailed picture of the molecule's dynamic behavior. These simulations can reveal the preferred conformations of the molecule, the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in a solvent or interacting with a biological target). Enhanced sampling techniques can be used to more efficiently explore the conformational space.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or a nucleic acid. This method is particularly valuable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
For this compound, molecular docking could be used to investigate its potential to bind to various biological targets. The process involves generating a large number of possible binding poses and using a scoring function to rank them based on their predicted binding affinity. The results of a docking study can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information can be used to design more potent and selective analogs of the parent compound.
Prediction of Electronic Properties and Reactivity Descriptors
Quantum chemical calculations can provide a wealth of information about the electronic properties and reactivity of this compound. Reactivity descriptors, derived from the electronic structure, can be used to predict how the molecule will behave in a chemical reaction.
Key electronic properties that can be calculated include the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and its potential as an electronic material. A smaller gap suggests that the molecule is more easily excitable and may have interesting optical or electronic properties.
Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's tendency to donate or accept electrons and can be used to predict its reactivity towards different reagents.
Illustrative Table of Predicted Electronic Properties and Reactivity Descriptors:
| Property | Predicted Value (Illustrative) | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and electronic properties |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
| Chemical Potential (μ) | -4.0 eV | Tendency to escape from a phase |
| Hardness (η) | 2.2 eV | Resistance to change in electron configuration |
| Electrophilicity (ω) | 3.6 eV | Propensity to accept electrons |
Note: The values in this table are for illustrative purposes and would need to be calculated using appropriate computational methods.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, which has rotatable bonds in its methoxy (B1213986) and carboxamide groups, conformational analysis is crucial for understanding its structure and properties.
The process typically begins with a systematic or random search of the conformational space to identify all possible low-energy conformations. Each of these conformations is then subjected to energy minimization using quantum chemical methods to find the nearest local energy minimum on the potential energy surface. This process refines the geometry and provides an accurate energy for each conformer.
By comparing the relative energies of the different minimized conformations, the most stable conformer (the global minimum) can be identified. The results of a conformational analysis can provide insights into the molecule's preferred shape, which can influence its physical properties and its ability to interact with other molecules.
Illustrative Table of Low-Energy Conformers:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C6-C7-O-CH3) | Dihedral Angle (C2-C(O)-N-H) |
| 1 (Global Minimum) | 0.00 | 178.5° | 15.2° |
| 2 | 1.25 | -5.8° | 175.4° |
| 3 | 2.80 | 175.9° | -160.1° |
Note: The values in this table are for illustrative purposes and represent the type of data that would be generated from a conformational analysis study.
Structure Activity Relationship Sar Studies of 6,7 Dimethoxynaphthalene 2 Carboxamide Analogues
Systematic Modification of the Carboxamide Moiety
The carboxamide group at the C2 position of the naphthalene (B1677914) core is a primary site for structural variation in SAR studies. Modifications to this functional group have a profound impact on the molecule's biological activity. Research has shown that the nature of the substituent on the carboxamide nitrogen is a key determinant of potency and selectivity.
For instance, replacing the unsubstituted amide with N-substituted analogues allows for the exploration of a wide range of chemical space. The introduction of alkyl, aryl, and heteroaryl groups can influence properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which affect receptor binding and cellular permeability.
A study on related N-substituted 2-hydroxynaphthalene-1-carboxanilides demonstrated that the position of substituents on the aniline (B41778) ring, analogous to the N-substituent of the carboxamide, significantly influences the molecule's conformation and lipophilicity. mdpi.com This suggests that similar modifications to the N-substituent of 6,7-dimethoxynaphthalene-2-carboxamide would likewise modulate its biological profile.
Role of Dimethoxy Substituents on the Naphthalene Core
The two methoxy (B1213986) groups at the C6 and C7 positions of the naphthalene ring are crucial for the biological activity of this class of compounds. These electron-donating groups influence the electronic properties of the aromatic system, which can be critical for molecular recognition by biological targets.
The position and presence of these methoxy groups are not arbitrary. Their specific location at C6 and C7 appears to be optimal for interaction with target proteins. Removal or relocation of these groups often leads to a significant decrease or complete loss of activity, highlighting their importance as a key pharmacophoric feature.
Influence of Linker Chains and Terminal Substituents
In many analogues of this compound, a linker chain is introduced, often extending from the carboxamide nitrogen, to connect to a terminal substituent. The nature of this linker and the terminal group it bears are pivotal in defining the compound's pharmacological properties.
The length, rigidity, and chemical composition of the linker can dictate the spatial orientation of the terminal substituent relative to the naphthalene core. This, in turn, affects how the molecule fits into a binding pocket and interacts with the target. Flexible alkyl chains, for example, allow for conformational adaptability, while more rigid linkers, such as those containing cyclic structures, can lock the molecule into a specific, and potentially more active, conformation.
The terminal substituent itself offers another avenue for diversification and optimization. These groups can be designed to engage in additional interactions with the target, thereby enhancing potency and selectivity. Research on other classes of molecules, such as benzoxaboroles, has demonstrated that terminal functional groups are critical for achieving high potency. nih.gov
Identification of Key Pharmacophoric Features
Based on extensive SAR studies, a clear pharmacophoric model for this compound analogues has emerged. The key features essential for biological activity include:
The 6,7-dimethoxynaphthalene scaffold: This forms the core of the molecule and is responsible for establishing foundational interactions with the biological target. The specific substitution pattern is critical.
The C2-carboxamide group: This group serves as a crucial interaction point, likely participating in hydrogen bonding with the target protein. It also provides a convenient handle for the attachment of various substituents.
An appropriate N-substituent or a linker-terminal group combination: This part of the molecule is highly tunable and plays a significant role in modulating potency, selectivity, and pharmacokinetic properties. The size, shape, and electronic nature of this substituent are all important considerations.
A study on bitopic adenosine (B11128) A1 receptor agonists highlighted the importance of the allosteric moiety in conferring biased signaling, demonstrating how modifications to different parts of a molecule can fine-tune its biological response. nih.gov This principle is directly applicable to the design of this compound analogues.
Correlation Between Structural Features and Biological Responses
A direct correlation exists between the structural modifications of this compound analogues and their resulting biological activities. This relationship is often quantified through techniques like Quantitative Structure-Activity Relationship (QSAR) studies.
For example, increasing the lipophilicity of the N-substituent on the carboxamide may enhance cell membrane permeability, leading to improved potency in cell-based assays. However, there is often an optimal range for lipophilicity, beyond which activity may decrease due to poor solubility or non-specific binding.
The electronic properties of the substituents also play a vital role. Electron-withdrawing or electron-donating groups can alter the pKa of the molecule and its ability to participate in electrostatic interactions or form hydrogen bonds. The steric bulk of substituents can either enhance or hinder binding, depending on the topology of the target's binding site.
Research on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives, which share the dimethoxy-substituted aromatic core, has successfully used QSAR to correlate structural features with α1-adrenoceptor antagonist activity. sigmaaldrich.com This underscores the power of such approaches in rationally designing new and improved analogues.
The table below summarizes the general trends observed in the SAR of this compound analogues:
| Structural Modification | General Effect on Biological Activity |
| Modification of Carboxamide Moiety | |
| Small, polar N-substituents | May enhance solubility and hydrogen bonding potential. |
| Large, lipophilic N-substituents | Can increase potency through enhanced van der Waals interactions and membrane permeability. |
| Modification of Naphthalene Core | |
| Removal/relocation of dimethoxy groups | Generally leads to a significant loss of activity. |
| Introduction of other substituents on the ring | Can modulate electronic properties and steric interactions, with varied effects on activity. |
| Modification of Linker and Terminal Group | |
| Optimal linker length and rigidity | Crucial for proper positioning of the terminal group in the binding site. |
| Functional groups on the terminal substituent | Can provide additional specific interactions (e.g., hydrogen bonds, ionic bonds) to enhance potency and selectivity. |
This systematic approach to understanding the SAR of this compound and its analogues is essential for the development of novel therapeutic agents with improved efficacy and safety profiles.
Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines (In Vitro)
The antiproliferative activity of this compound analogues has been evaluated in various cancer cell lines, frequently employing cytotoxicity assays such as the Sulforhodamine B (SRB) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. These assays measure cell density and metabolic activity, respectively, providing insights into the growth-inhibitory effects of the compounds.
For instance, a series of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides were assessed for their cytotoxic effects in the P388 murine lymphocytic leukemia cell line using the SRB assay. The results indicated that these compounds were generally non-toxic at the concentrations studied. Similarly, another study synthesized a novel class of N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides and evaluated their cytotoxicity in the same cell line, also using the SRB assay. These compounds were found to be non-toxic at lower doses, though they exhibited significant cytotoxicity at higher concentrations of 40 and 80 µg/ml.
In a related context, 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC), a structurally similar compound, was shown to inhibit the proliferation of HCT-116 colon and HEp-2 alveolar epithelial carcinoma cells, as determined by the hexosaminidase assay.
Table 1: Antiproliferative Activity of Naphthalene-2-carboxamide Analogues
| Compound Class | Cell Line | Assay | Key Finding |
|---|---|---|---|
| N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides | P388 murine lymphocytic leukemia | SRB | Non-toxic at doses up to 80 µg/ml nih.gov |
| N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides | P388 murine lymphocytic leukemia | SRB | Non-toxic at 20 µg/ml; cytotoxic at 40 and 80 µg/ml researchgate.net |
| 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC) | HCT-116 colon and HEp-2 alveolar epithelial carcinoma | Hexosaminidase | Inhibited cell proliferation nih.gov |
A key mechanism through which naphthalene-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated by a cascade of enzymes called caspases and regulated by proteins from the Bcl-2 family.
Research on 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC) has provided significant insights into these mechanisms. Treatment with HDNC was found to induce apoptosis in HEp-2 cells, with a notable increase in the number of apoptotic cells. This was accompanied by the activation of caspase-3, a key executioner caspase in the apoptotic pathway. The study further elucidated that HDNC activates apoptosis through the activation of TNF-α, TNFRI, TRADD, and caspase-8. This signaling cascade leads to the cleavage of Bid (t-Bid), which in turn promotes the release of cytochrome C from the mitochondria, ultimately activating caspase-3. This suggests a crosstalk between the death receptor and mitochondrial apoptotic pathways.
In addition to inducing apoptosis, certain naphthalene derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Cell cycle arrest can occur at different phases, such as G1, S, or G2/M, and often serves as a prelude to apoptosis.
Studies on 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC) have shown that it can induce G1 cell cycle arrest in cancer cells. nih.gov This effect was linked to the induction of apoptosis, as the arrest was suppressed by caspase-3 inhibitors. nih.gov This indicates a coordinated cellular response where the cell cycle is halted before the initiation of programmed cell death. The ability of a compound to induce cell cycle arrest is a crucial aspect of its antiproliferative potential, as it directly inhibits the uncontrolled division that characterizes cancer.
Some anticancer agents function by directly interfering with DNA, either by inhibiting its synthesis or by inserting themselves between the base pairs of the DNA double helix, a process known as intercalation. This disruption of DNA integrity can trigger cell death pathways.
The naphthalene moiety itself is recognized as a potential DNA intercalator. nih.gov Studies on N-acyloxy-N-alkoxyamides bearing a naphthalene group have shown that these compounds are significantly more mutagenic, suggesting an enhanced reactivity with DNA. nih.gov This enhanced activity is attributed to the intercalative binding of the naphthalene group to bacterial DNA. nih.gov While this research was not on this compound specifically, it highlights the potential for the naphthalene scaffold to interact with DNA. This intercalating ability is a known mechanism for the antiproliferative activity of other 1,8-naphthalimide derivatives, which are also known to inhibit topoisomerase, an enzyme crucial for DNA replication and repair.
The uncontrolled growth of cancer cells is often driven by aberrant signaling pathways that promote cell proliferation and survival. Targeting these pathways is a key strategy in cancer therapy.
The compound 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC) has been shown to modulate such pathways. Specifically, HDNC was found to inhibit the phosphorylation of AKT and ERK, both in cell culture and in tumor xenografts. nih.gov The PI3K/Akt and MAPK/ERK pathways are critical for cell survival and proliferation, and their inhibition can lead to decreased cancer cell growth. Furthermore, HDNC was observed to suppress the TNF-α-mediated activation and translocation of NF-κB, a transcription factor that plays a central role in inflammation, immunity, and cell survival. nih.gov By interfering with these key signaling cascades, HDNC demonstrates a multi-pronged approach to inhibiting cancer cell growth.
Multidrug Resistance (MDR) Reversal Activities
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.
Several analogues of this compound have been investigated for their ability to reverse MDR. A series of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides were evaluated for their resistance reversal activity in the adriamycin-resistant P388/ADR murine lymphocytic leukemia cell line using the MTT assay. nih.gov These compounds were found to effectively reverse adriamycin resistance, with some exhibiting better activity than the standard reversal agent, Verapamil, at the same concentration. nih.gov
Similarly, N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides also demonstrated the ability to effectively reverse adriamycin resistance in the P388/ADR cell line. researchgate.net Another study synthesized a series of amide and ester derivatives with a 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold and found them to be very active and selective P-gp modulators. nih.gov When co-administered with doxorubicin, two of the amide derivatives showed a significant sensitizing activity towards the anticancer drug. nih.gov
Table 2: Multidrug Resistance Reversal Activity of Naphthalene-2-carboxamide Analogues
| Compound Class | Cell Line | Key Finding | Reference Compound |
|---|---|---|---|
| N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides | P388/ADR | Effectively reversed adriamycin resistance; some compounds more active than Verapamil. nih.gov | Verapamil |
| N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides | P388/ADR | Effectively reversed adriamycin resistance at a non-toxic dose. researchgate.net | Not specified |
| 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides | Various cancer cell lines | Showed significant sensitizing activity towards doxorubicin. nih.gov | Doxorubicin (co-administered) |
Inhibition of Efflux Transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP))
Multidrug resistance (MDR) is a significant impediment to effective chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov These transporters actively efflux a wide array of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.
Research into naphthalene-2-carboxamide derivatives has revealed their potential as MDR reversal agents. A study focusing on a series of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides demonstrated their ability to counteract adriamycin resistance in P388/ADR murine lymphocytic leukemia cells. While this study did not directly report the IC50 values for P-gp or BCRP inhibition, the significant enhancement of adriamycin activity strongly suggests an interaction with these efflux pumps, as adriamycin is a known substrate for both P-gp and BCRP.
Furthermore, the compound N-(4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide (GF120918), which shares the 6,7-dimethoxy substitution pattern, is a well-characterized and potent inhibitor of both P-gp and BCRP. nih.gov This highlights the potential of the 6,7-dimethoxy scaffold in the design of dual efflux pump inhibitors.
Selectivity and Potency against MDR Mechanisms
The efficacy of MDR modulators is contingent not only on their potency but also on their selectivity towards specific ABC transporters. The aforementioned study on N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides provides valuable insights into their potency in overcoming MDR. Several of these compounds exhibited a significant percentage enhancement in the activity of adriamycin at concentrations of 40 and 80 µg/mL. Notably, some of these derivatives demonstrated superior activity compared to the standard reversal agent, verapamil, at the same concentration.
The data underscores the potential of the naphthalene-2-carboxamide scaffold in developing potent MDR reversal agents. The variation in activity with different substitutions on the piperazinyl ring suggests that the potency can be fine-tuned through structural modifications.
Table 1: Reversal of Adriamycin Resistance by Naphthalene-2-carboxamide Analogues
| Compound | Concentration (µg/mL) | % Enhancement of Adriamycin Activity |
|---|---|---|
| Analogue 1 | 40 | 33.58 - 90.67 |
| Analogue 1 | 80 | 8.80 - 46.04 |
| Analogue 2 | 40 | > Verapamil |
| Analogue 3 | 40 | > Verapamil |
This table is based on data for N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides.
Enzyme Inhibition Studies
Beyond their interaction with efflux transporters, naphthalene-2-carboxamide and its analogues have been investigated for their inhibitory effects on a range of enzymes implicated in various pathologies.
Protein-Tyrosine Kinases (PTKs) Inhibition
Protein-tyrosine kinases (PTKs) are crucial components of cellular signaling pathways, and their aberrant activity is often associated with the development and progression of cancer. A patent has been filed for a series of naphthalene carboxamide derivatives, highlighting their potential as inhibitors of protein kinases. While specific IC50 values for this compound are not publicly available within this patent, the document underscores the therapeutic potential of this class of compounds in diseases characterized by abnormal protein kinase activity. google.com
Further research on related structures, such as pyrazole-based kinase inhibitors incorporating a naphthalene ring, has demonstrated inhibitory activity against specific kinases. For instance, certain derivatives have shown IC50 values in the nanomolar range against calcium-dependent protein kinase 1. nih.gov
HIV-1 Integrase Inhibition
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. Research has identified certain naphthalene derivatives as inhibitors of this enzyme. One study reported that 3,8-dibromo-7-amino-4-hydroxy-2-naphthalenesulfonic acid inhibits the in vitro activities of full-length HIV-1 integrase. nih.gov Although this compound has a different substitution pattern compared to this compound, it establishes the naphthalene core as a viable scaffold for the development of HIV-1 integrase inhibitors.
Additionally, the development of naphthyridine carboxamides as potent HIV-1 integrase inhibitors further supports the potential of the carboxamide moiety linked to a bicyclic aromatic system in targeting this viral enzyme. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The inhibition of VEGFR-2 is therefore a significant approach in cancer therapy. A study on a 3-(hydrazonomethyl)naphthalene-2-ol derivative, a close analogue of this compound, demonstrated potent inhibition of the VEGFR-2 enzyme with an IC50 value of 37 nM. nih.gov This finding highlights the potential of the naphthalene scaffold in the design of effective VEGFR-2 inhibitors.
Table 2: VEGFR-2 Inhibitory Activity of a Naphthalene Analogue
| Compound | Target | IC50 (nM) |
|---|
Lactate Dehydrogenase (LDH) Inhibition (e.g., parasitic LDH)
Lactate dehydrogenase (LDH) is a crucial enzyme in the anaerobic metabolic pathway of many organisms, including parasites like Babesia microti and Plasmodium falciparum. nih.gov As these parasites often rely heavily on glycolysis for energy production, LDH presents a viable target for antiparasitic drug development. nih.govprovidence.edu
Research into LDH inhibitors has identified several naphthalene-based compounds as having significant potential. While studies specifically detailing the LDH inhibitory activity of this compound are not extensively available, investigations into related analogues provide valuable insights. For instance, derivatives of dihydroxynaphthoic acid have been shown to be selective inhibitors of human LDH and the LDH from the malaria parasite Plasmodium falciparum (pLDH). nih.gov These inhibitors act competitively with NADH, and their selectivity is highly dependent on the substituent groups on the naphthalene backbone. nih.gov
In the context of other parasitic LDH, studies on Babesia microti LDH (BmLDH) have highlighted naphthalene-based compounds as potent inhibitors. Specifically, 3,5-dihydroxy 2-napthoic acid (DHNA) was identified through molecular docking studies and subsequent enzymatic assays as a powerful inhibitor of BmLDH. nih.gov DHNA exhibited an approximately 5,000-fold selectivity for BmLDH over human LDH. nih.gov The inhibition of LDH in these parasites can lead to their death, underscoring the therapeutic potential of targeting this enzyme. nih.gov
Tyrosinase and Acetylcholinesterase (AChE) Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a strategy for treating hyperpigmentation. mdpi.comnih.gov Acetylcholinesterase (AChE) is crucial for breaking down the neurotransmitter acetylcholine, and its inhibition is a primary approach for managing neurological conditions like Alzheimer's disease. mdpi.comnih.gov
While the provided research does not specifically mention this compound, studies on other natural and synthetic compounds highlight the ongoing search for effective inhibitors of these enzymes. For example, various phenolic compounds and flavonoids isolated from plants have demonstrated inhibitory activities against both tyrosinase and acetylcholinesterase. mdpi.comnih.gov N-trans-caffeoyldopamine and N-trans-feruloyldopamine, which are phenolic acid amides, have shown notable AChE inhibitory effects. mdpi.com This suggests that the carboxamide moiety, present in the subject compound, can be a feature of molecules with AChE inhibitory potential.
Bacterial Enzyme Targets (e.g., DNA gyrase-B, pyruvate kinase)
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov Its absence in higher eukaryotes makes it an excellent target for antibacterial drugs. nih.gov
The primary class of drugs targeting DNA gyrase are the fluoroquinolones. nih.gov While the direct action of this compound on bacterial enzymes like DNA gyrase-B or pyruvate kinase is not detailed in the available literature, the broader field of antibacterial research is actively exploring novel inhibitors for these targets. Pyruvate kinase, another key enzyme in glycolysis, is also considered a potential target for antibacterial agents. The inhibition of these essential enzymes disrupts critical bacterial processes, leading to cell death.
Antimicrobial Activities (In Vitro Studies)
Naphthalene derivatives have been recognized for their potential as antimicrobial agents. researchgate.net
Antibacterial Spectrum and Efficacy
In vitro studies have demonstrated the antibacterial activity of compounds structurally related to this compound. Specifically, 5,6-dimethoxynaphthalene-2-carboxylic acid, a close analogue, has shown considerable antibacterial effects against a panel of 15 pathogenic bacteria. tubitak.gov.tr Another related compound, 5-bromo-6-methoxynaphthalene-2-carboxylic acid, also exhibited in vitro antibacterial activity. tubitak.gov.trresearchgate.net
The table below summarizes the minimum inhibitory concentrations (MICs) for 5,6-dimethoxynaphthalene-2-carboxylic acid against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 125 |
| Escherichia coli ATCC 35218 | 125 |
| Yersinia pseudotuberculosis ATCC 911 | 62.5 |
| Pseudomonas aeruginosa ATCC 27853 | 250 |
| Staphylococcus aureus ATCC 29213 | 62.5 |
| Enterococcus faecalis ATCC 29212 | 62.5 |
| Bacillus cereus ATCC 11778 | 31.25 |
| Listeria monocytogenes ATCC 19111 | 62.5 |
| Micrococcus luteus NRRL B-4375 | 15.62 |
| Mycobacterium smegmatis ATCC 607 | 31.25 |
| Candida albicans ATCC 10231 | 125 |
| Saccharomyces cerevisiae RSKK 251 | 250 |
| Klebsiella pneumoniae ATCC 13883 | 125 |
| Proteus vulgaris ATCC 13315 | 62.5 |
| Enterobacter aerogenes ATCC 13048 | 125 |
Data sourced from studies on 5,6-dimethoxynaphthalene-2-carboxylic acid.
Antifungal Spectrum and Efficacy
The naphthalene scaffold is present in some antifungal agents. nih.gov The allylamine class of antifungals, which inhibit fungal squalene epoxidase, includes naphthalene derivatives. nih.gov While specific data on the antifungal activity of this compound is limited, the activity of related compounds suggests potential in this area. Carboxamide fungicides are a significant class of antimicrobial agents, and novel compounds incorporating both a carboxamide fragment and other active moieties are continually being developed to combat plant pathogenic fungi. mdpi.comresearchgate.net
Antiprotozoal Activities (e.g., against Babesia microti)
Human babesiosis, primarily caused by the intra-erythrocytic parasite Babesia microti, is a tick-borne illness with limited therapeutic options. nih.govnih.gov As mentioned in the LDH inhibition section, naphthalene-based compounds have shown promise as anti-babesial agents. The LDH inhibitor 3,5-dihydroxy 2-napthoic acid (DHNA) was found to inhibit the in vitro growth of B. microti with a half-maximal inhibitory concentration (IC50) value of 85.65 µM. nih.gov This antiprotozoal activity is directly linked to the inhibition of the parasite's essential LDH enzyme, demonstrating a clear mechanism of action for this class of compounds against B. microti. nih.gov
Biological Activity and Mechanistic Investigations of this compound and Related Analogues
While specific research on this compound is limited, the broader class of naphthalene derivatives has been extensively studied, revealing a wide array of pharmacological activities. This article explores the biological and mechanistic investigations into the anti-inflammatory, antioxidant, and other significant pharmacological effects of naphthalene-based compounds, providing context for the potential activities of this compound and its analogues.
Future Perspectives and Research Directions
Development of Novel Synthetic Routes for Complex Analogues
The exploration of the chemical space around the 6,7-dimethoxynaphthalene-2-carboxamide core necessitates the development of innovative and efficient synthetic methodologies. Future research will likely focus on creating more complex and functionally diverse analogues to probe structure-activity relationships (SAR) comprehensively.
Key areas of development include:
Late-Stage Functionalization: Developing methods for the selective modification of the naphthalene (B1677914) core and the carboxamide moiety at a late stage in the synthesis will enable the rapid generation of a library of analogues. This approach avoids the need for de novo synthesis for each new compound, thereby accelerating the discovery process.
Multicomponent Reactions: The use of multicomponent reactions can provide a streamlined approach to synthesizing complex molecules in a single step, improving efficiency and reducing waste.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are challenging in traditional batch processes.
Asymmetric Synthesis: For analogues with stereogenic centers, the development of asymmetric synthetic routes will be crucial to access enantiomerically pure compounds, which is often essential for understanding their biological activity.
| Synthetic Strategy | Potential Advantages |
| Late-Stage Functionalization | Rapid library generation, synthetic efficiency |
| Multicomponent Reactions | Step economy, reduced waste |
| Flow Chemistry | Scalability, enhanced safety, precise control |
| Asymmetric Synthesis | Access to enantiopure compounds, stereospecific SAR |
Integration of Advanced Spectroscopic and Computational Techniques in Research
A deep understanding of the structural and electronic properties of this compound and its analogues is fundamental to their rational design and development. The integration of advanced spectroscopic and computational techniques will be instrumental in elucidating these properties.
Advanced NMR Spectroscopy: Two-dimensional and solid-state NMR techniques can provide detailed insights into the conformation and intermolecular interactions of these molecules.
X-ray Crystallography: Determining the single-crystal X-ray structures of key analogues will provide definitive information about their three-dimensional architecture and packing in the solid state.
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate molecular orbitals, electrostatic potential surfaces, and spectroscopic properties, complementing experimental data. samipubco.comresearchgate.netacs.org Molecular dynamics (MD) simulations can be used to study the conformational dynamics and interactions of these molecules with biological targets. nih.gov
| Technique | Information Gained |
| 2D NMR Spectroscopy | Through-bond and through-space correlations |
| Solid-State NMR | Conformation and dynamics in the solid state |
| X-ray Crystallography | Precise 3D structure and intermolecular interactions |
| DFT Calculations | Electronic structure, reactivity, spectroscopic properties |
| Molecular Dynamics | Conformational flexibility, binding dynamics |
Identification and Validation of New Molecular Targets
While naphthalene-based compounds have been shown to interact with various biological targets, the specific molecular targets of this compound and its derivatives remain largely unexplored. Identifying and validating these targets is a critical step in understanding their mechanism of action and potential therapeutic applications.
Target Identification: A variety of techniques can be employed for target identification, including affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction.
Target Validation: Once potential targets are identified, their biological relevance must be validated using techniques such as RNA interference (RNAi), CRISPR-Cas9 gene editing, and overexpression studies. nih.gov Direct binding assays, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can confirm the physical interaction between the compound and the target protein.
Naphthalene derivatives have shown activity against a range of targets, providing a starting point for investigation. For instance, some naphthalene-based compounds have been identified as inhibitors of enzymes like peptidyl arginine deiminases (PADs) and STAT3. nih.govnih.gov
Rational Design of Next-Generation this compound Analogues
The insights gained from SAR studies, spectroscopic analysis, and target identification will fuel the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.
Structure-Based Design: Once a molecular target is identified and its three-dimensional structure is known, structure-based drug design techniques can be used to design analogues that bind with higher affinity and specificity. nih.gov Molecular docking and MD simulations can be used to predict the binding modes of new designs. nih.govijpsjournal.com
Ligand-Based Design: In the absence of a target structure, ligand-based methods such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be used to guide the design of new analogues based on the properties of known active compounds. nih.govnih.gov
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.
Exploration of Interdisciplinary Applications in Chemical Biology
The unique photophysical properties often associated with naphthalene derivatives suggest that this compound analogues could find applications as chemical tools in biological research. nih.gov
Fluorescent Probes: The naphthalene core can serve as a fluorophore. By conjugating the this compound scaffold to recognition elements for specific biomolecules, it may be possible to develop fluorescent probes for imaging and sensing applications. nih.gov
Chemical Probes for Target Engagement: Analogues can be designed as chemical probes to study the function and cellular localization of their protein targets. This can involve the incorporation of photo-crosslinking groups or affinity tags.
Materials Science: The self-assembly properties of naphthalene-based molecules could be exploited in the development of novel biomaterials and functional nanomaterials. acs.orgnih.gov
The future of research on this compound is bright, with numerous avenues for exploration. By embracing a multidisciplinary approach that combines advanced synthesis, spectroscopy, computation, and biology, researchers can unlock the full potential of this versatile chemical scaffold.
Q & A
Q. What are the standard synthesis protocols for 6,7-Dimethoxynaphthalene-2-carboxamide, and how do reaction conditions influence yield and purity?
Answer: The synthesis of naphthalene-carboxamide derivatives typically involves multi-step reactions, including:
Regioselective functionalization : Methoxylation at positions 6 and 7 of the naphthalene ring, often using dimethyl sulfate or methyl iodide under basic conditions.
Carboxamide formation : Coupling the carboxylic acid group at position 2 with an appropriate amine via activation reagents like HATU or DCC.
Critical reaction conditions include:
- Temperature : Elevated temperatures (80–120°C) for methoxylation to ensure complete substitution.
- pH control : Neutral to slightly basic conditions (pH 7–9) to prevent hydrolysis of methoxy groups .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield Range | Purity (%) |
|---|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 100°C, 12h | 65–75% | ≥90 |
| Carboxamide coupling | HATU, DIPEA, DMF, RT, 6h | 70–85% | ≥95 |
Q. What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy groups) and δ 7.5–8.5 ppm (naphthalene aromatic protons).
- ¹³C NMR : Signals at δ 55–60 ppm (methoxy carbons) and δ 165–170 ppm (carboxamide carbonyl).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C-O of methoxy groups) .
Q. What are the common chemical reactions and biological interactions of this compound?
Answer:
- Oxidation : Methoxy groups resist oxidation, but the naphthalene ring can form quinones under strong oxidants (e.g., KMnO₄) .
- Hydrogen bonding : The carboxamide group participates in interactions with biological targets (e.g., enzymes, receptors), making it relevant in medicinal chemistry .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
Answer: A 2³ factorial design can evaluate three variables: temperature, solvent polarity, and reagent stoichiometry.
Q. How should researchers address discrepancies in biological activity data for this compound?
Answer: Contradictory results may arise from:
Q. What computational methods predict the regioselectivity of reactions involving this compound?
Answer:
Q. How can enzyme-mediated modifications enhance the compound’s bioactivity?
Answer:
- CYP199A2 catalysis : This enzyme (from E. coli) hydroxylates naphthalene derivatives regioselectively, enabling structural diversification .
- Directed evolution : Engineer enzymes to tolerate methoxy groups and improve reaction efficiency under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
